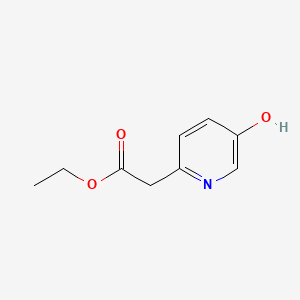

Ethyl 2-(5-hydroxypyridin-2-YL)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(5-hydroxypyridin-2-YL)acetate is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It is also known by other synonyms such as Ethyl 5-hydroxypyridine-2-acetate .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H11NO3/c1-2-13-9(12)6-7-8(11)4-3-5-10-7/h3-5,11H,2,6H2,1H3 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 90-91°C .Scientific Research Applications

Anticancer Potential

Research into the chemical synthesis of various compounds related to Ethyl 2-(5-hydroxypyridin-2-yl)acetate has shown potential anticancer properties. For instance, derivatives synthesized through reactions involving similar pyridine compounds have been evaluated for their effects on the proliferation of cultured L1210 cells and survival rates in mice with P388 leukemia. These studies suggest potential applications in developing anticancer agents (Temple et al., 1983).

Memory Enhancement

Derivatives of this compound have been synthesized and studied for their effects on memory enhancement in mice. Research demonstrates that certain compounds, specifically 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)eth-oxy] acetate, significantly decrease mistake frequency in mice during learning tests, suggesting a positive impact on memory facilitation (Li Ming-zhu, 2010).

Heterocyclic Compound Synthesis

The reaction of 3-hydroxypyridine N-oxide with active hydrogen compounds, which is closely related to the synthesis pathways involving this compound, has led to the synthesis of various heterocyclic compounds. These synthetic routes have broad implications in medicinal chemistry, particularly in the synthesis of complex molecules with potential biological activities (Stein et al., 1978).

Microbial Activity

Some derivatives synthesized from this compound have been evaluated for their antimicrobial properties. Research into compounds such as ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate has shown significant to moderate antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi, highlighting the potential for developing new antimicrobial agents (Abdel-Mohsen, 2014).

Safety and Hazards

The safety information for Ethyl 2-(5-hydroxypyridin-2-YL)acetate indicates that it may cause skin irritation, serious eye irritation, and may cause drowsiness or dizziness . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

ethyl 2-(5-hydroxypyridin-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)5-7-3-4-8(11)6-10-7/h3-4,6,11H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVKIIBOBRYNGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10725595 |

Source

|

| Record name | Ethyl (5-hydroxypyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132807-30-8 |

Source

|

| Record name | Ethyl (5-hydroxypyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene](/img/structure/B596959.png)

![2-(7-Oxo-5,8-diazaspiro[3.4]octan-6-yl)benzoic acid](/img/structure/B596965.png)

![4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B596970.png)

![2-Chloroimidazo[1,2-B]pyridazine](/img/structure/B596971.png)